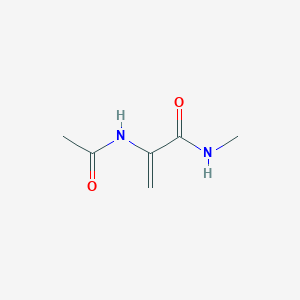

2-Acetamido-N-methylprop-2-enamide

CAS No.: 73491-58-4

Cat. No.: VC19377584

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73491-58-4 |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| IUPAC Name | 2-acetamido-N-methylprop-2-enamide |

| Standard InChI | InChI=1S/C6H10N2O2/c1-4(6(10)7-3)8-5(2)9/h1H2,2-3H3,(H,7,10)(H,8,9) |

| Standard InChI Key | ZHSJYBHCBFLWPF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(=C)C(=O)NC |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

2-Acetamido-N-methylprop-2-enamide (C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>) features a prop-2-enamide backbone with an acetamido group at the α-position and an N-methyl substituent. The enamide moiety introduces conjugation between the carbonyl and vinyl groups, influencing reactivity and electronic distribution. Compared to its benzyl-substituted analog (2-acetamido-N-benzylprop-2-enamide, CAS 86921-49-5), the methyl group reduces steric bulk while maintaining hydrogen-bonding capacity via the acetamido NH .

Table 1: Comparative Molecular Properties

The reduced LogP of the methyl derivative suggests improved aqueous solubility compared to the benzyl analog, a critical factor in drug design .

Spectroscopic Signatures

While experimental data for the title compound remains unpublished, infrared (IR) spectra of analogous enamides show strong absorptions at 1650–1680 cm<sup>−1</sup> (C=O stretch) and 1550–1600 cm<sup>−1</sup> (C=C vibration). Nuclear magnetic resonance (NMR) predictions indicate characteristic signals:

-

<sup>1</sup>H NMR: δ 5.8–6.3 (vinyl protons, multiplet), δ 2.8–3.1 (N–CH<sub>3</sub>, singlet), δ 2.0 (acetamido CH<sub>3</sub>, singlet)

-

<sup>13</sup>C NMR: δ 170–175 (carbonyl carbons), δ 120–130 (vinyl carbons) .

Synthetic Methodologies

Electrophilic Activation of Amides

The 2021 JACS report demonstrates direct enamide synthesis via N-dehydrogenation of saturated amides using Pd(II)/Cu(I) catalysis (Fig. 1A) . Applied to N-methylpropionamide precursors, this method could yield 2-acetamido-N-methylprop-2-enamide in one pot:

Key advantages include:

-

Chemoselectivity: Minimal over-oxidation to nitriles

-

Functional Group Tolerance: Compatible with acetamido groups

Alternative Routes via Aza-Michael Additions

Lipshutz and Morey’s 1983 protocol for N-benzylprop-2-enamides (CAS 86921-49-5) involves base-mediated elimination of β-acetoxyamides . Adapting this to methylamine derivatives:

-

Acetylation: Methylprop-2-enamine + acetyl chloride → N-methyl-β-acetoxypropionamide

-

Dehydration: K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C → 2-acetamido-N-methylprop-2-enamide

Reported yields for benzyl analogs reach 93%, suggesting viability for scale-up .

Reactivity and Derivative Formation

Conjugate Addition Reactions

The electron-deficient enamide system undergoes nucleophilic attacks at the β-position:

Common nucleophiles:

-

Thiols: Forms sulfanylated derivatives (potential protease inhibitors)

Cyclization Pathways

Heating in DMSO induces 5-endo-trig cyclization to oxazolines:

These heterocycles serve as intermediates for antibiotics and kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume